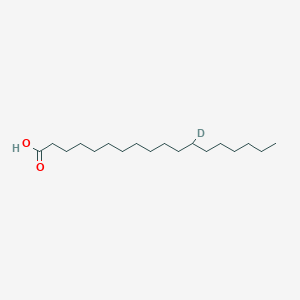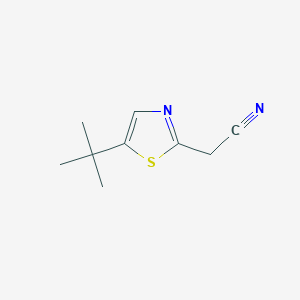
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile
Overview
Description
“2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1803610-05-0 . It has a molecular weight of 180.27 and its IUPAC name is 2-(5-(tert-butyl)thiazol-2-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2S/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Nitrogen Heterocycles
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile has been used as a precursor in the synthesis of various nitrogen heterocycles. A notable example is the synthesis of (tert-Butyl-NNO-azoxy)acetonitrile, a compound that serves as an intermediate in the creation of nitrogen heterocycles. This synthesis involves the reduction of an oxime group to a methylene unit, offering a novel method for tetrazole 1-oxide ring construction (Klenov et al., 2016).
Electrochemical Behavior Studies
The tert-butyl group, a component of this compound, has been studied for its impact on the electrochemical behavior of certain compounds. In research focusing on 3-imidazolin-5-thiones, the electrochemical properties of methyl-, tert-butyl-, and phenyl-substituted derivatives were examined, highlighting the influence of the tert-butyl group on these properties (Gürtler & Saus, 1984).
One-Pot Synthesis Methods
The compound has been used in one-pot synthesis methods for producing 2-amino- or 2-(arylamino)thiazoles and selenazoles. This innovative approach involves reacting ketones with thioureas and selenoureas in acetonitrile, exemplifying the versatility of this compound in synthesizing a variety of chemical structures (Moriarty et al., 1992).
Development of Phenol Derivatives
Research has also focused on synthesizing phenol derivatives using benzothiazole or dimethylbenzothiazole and benzyl bromide, with 2,6-di-tert-butylphenol as a reactant. This synthesis highlights the role of the tert-butyl group in the formation of phenol derivatives (Nassiri, 2017).
Synthesis of Oligonucleotides
In the field of biochemistry, 2-methyl-5-tert-butylthiophenol, a related compound, has been utilized for the deprotection of oligonucleotides, showcasing the potential application of tert-butyl-based compounds in nucleic acid chemistry (Kumar et al., 2003).
Metal-Free Organic Synthesis
The tert-butyl group in the compound has been applied in metal-free organic synthesis, specifically in the construction of ketonitriles and α-aryl ketones. This demonstrates the compound's utility in organic synthesis, particularly in metal-free conditions (Chu et al., 2015).
Synthesis of Antitumor Compounds
The tert-butyl group, as part of this compound, has been employed in the synthesis of compounds with potential antitumor activity, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine (叶姣 et al., 2015).
Antibacterial Compound Synthesis
The tert-butyl group in the compound has been integrated into the synthesis of benzotriazole and cyclic amide derivatives with antibacterial properties, further highlighting its significance in medicinal chemistry (Koshelev et al., 2020).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
Mechanism of Action
Target of Action
It has been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that it may interact with targets involved in pain and inflammation pathways.
Mode of Action
It has been suggested that the compound could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
Given its observed analgesic and anti-inflammatory activities , it can be inferred that it may influence pathways related to pain and inflammation.
Result of Action
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile has been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, it has shown potent growth inhibition properties against certain human cancer cell lines .
properties
IUPAC Name |
2-(5-tert-butyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIRHKNGJZWWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248196 | |
| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803610-05-0 | |
| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)

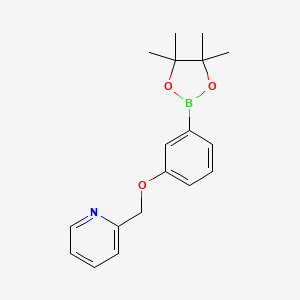
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)
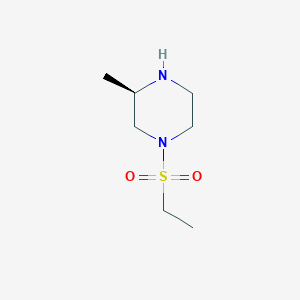
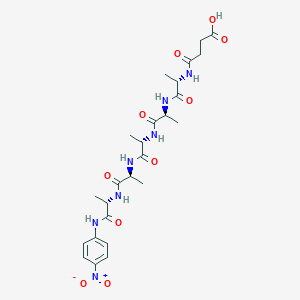
![tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1406530.png)
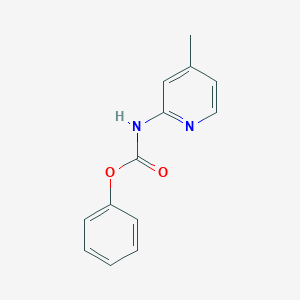

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)
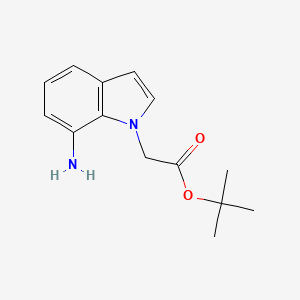

![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)
